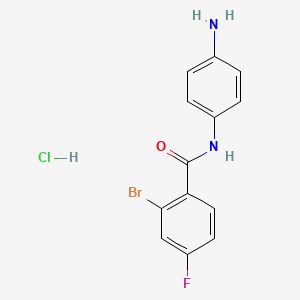![molecular formula C9H16ClNO2 B1531984 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride CAS No. 2098129-04-3](/img/structure/B1531984.png)
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride
Overview
Description
2-{8-Azabicyclo[321]octan-3-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of the 8-azabicyclo[321]octane scaffold, which is known for its presence in various biologically active molecules
Mechanism of Action
Target of Action
The primary target of 2-{8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action for 2-{8-Azabicyclo[32Tropane alkaloids, which share the same core structure, are known to interact with various biological targets, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 2-{8-Azabicyclo[32Tropane alkaloids, which share the same core structure, are known to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-{8-Azabicyclo[32It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of 2-{8-Azabicyclo[32Compounds with a similar structure have been shown to exhibit good nematicidal activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-{8-Azabicyclo[32It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is employed in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride can be compared with other similar compounds, such as:
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetic acid hydrochloride: This compound has a similar bicyclic structure but with a methyl group at the 8-position, which can influence its chemical reactivity and biological activity.
8-Azabicyclo[3.2.1]octan-3-ol:
The uniqueness of this compound lies in its specific structural features and the presence of the acetic acid group, which can enhance its versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRCZXROKFBUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1531908.png)
![1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B1531909.png)
![1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531912.png)


![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)
![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)

![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)


